4-(Chloromethyl)-3,5-dimethoxy-1,2-thiazole
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Overview
Description
4-(Chloromethyl)-3,5-dimethoxy-1,2-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and two methoxy groups attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-3,5-dimethoxy-1,2-thiazole typically involves the chloromethylation of a precursor thiazole compound. One common method includes the reaction of 3,5-dimethoxy-1,2-thiazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) in a solvent such as dichloromethane (CH2Cl2) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-3,5-dimethoxy-1,2-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile (CH3CN).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazole derivatives.
Scientific Research Applications
4-(Chloromethyl)-3,5-dimethoxy-1,2-thiazole has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents due to its thiazole core, which is a common motif in many bioactive compounds.
Material Science: Utilized in the modification of polymers and the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-3,5-dimethoxy-1,2-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)phenyltrimethoxysilane: Similar in having a chloromethyl group but differs in its silane functionality and applications.
3,5-Dimethoxy-1,2-thiazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Chloromethylated Aromatic Compounds: Such as benzyl chloride, which also contains a chloromethyl group but differs in the aromatic ring structure.
Uniqueness
4-(Chloromethyl)-3,5-dimethoxy-1,2-thiazole is unique due to the combination of its thiazole ring with both chloromethyl and methoxy substituents, providing a distinct reactivity profile and potential for diverse applications in synthesis and medicinal chemistry.
Properties
IUPAC Name |
4-(chloromethyl)-3,5-dimethoxy-1,2-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2S/c1-9-5-4(3-7)6(10-2)11-8-5/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESZKRJZEVGSFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NS1)OC)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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